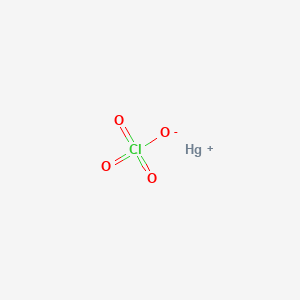

Mercurous perchlorate

Description

Properties

IUPAC Name |

mercury(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAJRDKFYZAGLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161007 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13932-02-0 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Existence of Mercurous Perchlorate: A Historical and Technical Deep Dive

For Immediate Release

Tübingen, 1907 – In a significant contribution to the field of inorganic chemistry, R. F. Weinland and K. Schlegelmilch have documented the discovery and synthesis of mercurous perchlorate (B79767), Hg₂(ClO₄)₂. Their meticulous work, published in the esteemed Zeitschrift für anorganische Chemie, provides the first detailed account of the preparation and properties of this previously unknown mercury salt. This in-depth guide revisits their seminal research, offering a comprehensive overview for today's researchers, scientists, and drug development professionals.

The Genesis of a Discovery

Prior to the work of Weinland and Schlegelmilch, the realm of mercury salts of perchloric acid was dominated by mercuric perchlorate, Hg(ClO₄)₂. The existence of a stable perchlorate salt featuring the mercurous ion (Hg₂²⁺) remained unconfirmed. The research conducted in the Chemical Laboratory of the University of Tübingen systematically explored the reactions of mercurous salts with perchloric acid, leading to the successful isolation and characterization of mercurous perchlorate.

The Synthesis of this compound: A Detailed Protocol

Weinland and Schlegelmilch developed a precise methodology for the synthesis of this compound, which they isolated in two hydrated forms: a tetrahydrate and a dihydrate. The foundational experimental protocol is outlined below.

Preparation of this compound Tetrahydrate (Hg₂(ClO₄)₂ · 4H₂O)

The synthesis commences with the reaction of mercurous nitrate (B79036) monohydrate (Hg₂(NO₃)₂ · H₂O) with a dilute solution of perchloric acid.

Experimental Workflow:

Figure 1: Synthesis of this compound Tetrahydrate.

A key observation during the synthesis was the necessity of using dilute perchloric acid. The use of concentrated acid led to the disproportionation of the mercurous ion into mercuric ions and elemental mercury, preventing the formation of the desired product. The resulting solution was then carefully concentrated by evaporation over sulfuric acid in a desiccator, which yielded colorless, needle-like crystals of the tetrahydrate.

Preparation of this compound Dihydrate (Hg₂(ClO₄)₂ · 2H₂O)

The dihydrate was obtained by the controlled dehydration of the tetrahydrate.

Experimental Protocol:

The tetrahydrate crystals were heated in a drying oven at a temperature of 50-60°C. This process drove off two molecules of water, resulting in the formation of the dihydrate.

Characterization and Properties

Weinland and Schlegelmilch performed a series of experiments to characterize the newly synthesized compounds. Their findings are summarized below.

Quantitative Analysis

The elemental composition of both the tetrahydrate and dihydrate was determined through gravimetric analysis. The mercury content was analyzed by precipitation as mercurous chloride, and the perchlorate content was determined by precipitation with a potassium salt. The water content was determined by the weight loss upon heating.

Table 1: Analytical Data for this compound Hydrates

| Compound | Form | % Mercury (Hg) | % Perchlorate (ClO₄) | % Water (H₂O) |

| Hg₂(ClO₄)₂ · 4H₂O | Colorless, needle-like crystals | 60.1 | 29.8 | 10.1 |

| Hg₂(ClO₄)₂ · 2H₂O | Crystalline powder | 63.1 | 31.3 | 5.6 |

Physical and Chemical Properties

The researchers noted several key properties of this compound:

-

Solubility: Both hydrates were found to be readily soluble in water.

-

Hydrolysis: Aqueous solutions of this compound were observed to be unstable, undergoing hydrolysis to form a yellow precipitate of basic mercurous salts. This hydrolysis was suppressed by the addition of a small amount of perchloric acid.

-

Thermal Stability: The tetrahydrate was found to be stable at room temperature but converted to the dihydrate upon gentle heating. Further heating to higher temperatures resulted in decomposition.

-

Reaction with Halides: The addition of chloride, bromide, or iodide ions to a solution of this compound resulted in the immediate precipitation of the corresponding mercurous halide.

Logical Relationships in Synthesis and Characterization

The relationship between the starting materials, intermediates, and final products, as well as the analytical pathways, can be visualized as follows:

Figure 2: Synthesis and Analysis of this compound.

Conclusion

The pioneering work of R. F. Weinland and K. Schlegelmilch in 1907 firmly established the existence of this compound and laid the groundwork for future investigations into its chemical behavior. Their detailed experimental protocols and careful characterization of the tetrahydrate and dihydrate forms represent a significant milestone in the chemistry of mercury and perchlorate salts. This historical discovery continues to be of relevance to modern chemists exploring the diverse applications of metal perchlorates in synthesis and materials science.

A Comprehensive Technical Guide to the Synthesis of Mercurous Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols for the Synthesis of Mercurous Perchlorate (B79767)

Two principal methods for the synthesis of mercurous perchlorate are outlined below. These protocols are based on established chemical principles for the formation of mercury(I) salts.

Method 1: Reduction of Mercuric Perchlorate with Elemental Mercury

This method involves the synthesis of mercuric perchlorate as an intermediate, which is then reduced by elemental mercury to yield this compound.

Experimental Protocol:

-

Synthesis of Mercuric Perchlorate (Hg(ClO₄)₂):

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of mercuric oxide (HgO) to a concentrated solution of perchloric acid (HClO₄). The reaction is exothermic and should be performed with cooling.

-

The reaction proceeds as follows: HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O.[1]

-

Once the reaction is complete, the resulting solution contains aqueous mercuric perchlorate.

-

-

Reduction to this compound (Hg₂(ClO₄)₂):

-

To the mercuric perchlorate solution, add an equimolar amount of elemental mercury (Hg).

-

Stir the mixture vigorously to ensure efficient reaction between the dissolved mercuric salt and the liquid mercury.

-

The reduction reaction is: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂.[1]

-

The completion of the reaction can be monitored by observing the consumption of the elemental mercury.

-

-

Isolation and Purification:

-

Upon completion, carefully decant the solution of this compound from any unreacted mercury.

-

The product can be crystallized by slow evaporation of the solvent under reduced pressure.

-

The resulting crystals of this compound should be handled with extreme care due to their toxicity and potential instability.

-

Method 2: Double Displacement Reaction

This method relies on the precipitation of this compound from an aqueous solution by reacting a soluble mercurous salt with a soluble perchlorate salt.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of mercurous nitrate (B79036) (Hg₂(NO₃)₂).

-

Prepare a separate saturated aqueous solution of a soluble perchlorate salt, such as sodium perchlorate (NaClO₄) or potassium perchlorate (KClO₄).

-

-

Precipitation of this compound:

-

Slowly add the perchlorate salt solution to the mercurous nitrate solution with constant stirring.

-

This compound, being less soluble than the reactants, will precipitate out of the solution.

-

The double displacement reaction is: Hg₂(NO₃)₂(aq) + 2NaClO₄(aq) → Hg₂(ClO₄)₂(s) + 2NaNO₃(aq).

-

-

Isolation and Purification:

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the collected solid with small portions of cold deionized water to remove any soluble nitrate impurities.

-

Dry the purified this compound in a desiccator over a suitable drying agent.

-

Quantitative Data and Reaction Parameters

The following table summarizes key quantitative data for the reactants and products involved in the synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Key Properties |

| Mercuric Oxide (HgO) | 216.59 | Red or yellow powder |

| Perchloric Acid (HClO₄) | 100.46 | Strong acid, powerful oxidizer |

| Elemental Mercury (Hg) | 200.59 | Dense, liquid metal |

| Mercurous Nitrate (Hg₂(NO₃)₂) | 525.19 | White, crystalline solid |

| Sodium Perchlorate (NaClO₄) | 122.44 | White, crystalline, hygroscopic solid |

| This compound (Hg₂(ClO₄)₂) | 600.08 | White, crystalline solid |

Visualizing the Chemical Pathways

To further elucidate the chemical processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of this compound.

Caption: General synthesis pathways for this compound.

Caption: Disproportionation of the mercurous ion.

Key Chemical Properties and Handling

This compound is a powerful oxidizing agent and should be handled with extreme caution. It is sensitive to heat, shock, and friction, and can decompose explosively. The compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

A significant chemical property of the mercurous ion (Hg₂²⁺) is its tendency to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced.[2] In the case of the mercurous ion, it can disproportionate into elemental mercury (Hg⁰) and the mercuric ion (Hg²⁺).[2] This instability is an important consideration in the handling and storage of mercurous compounds.

References

synthesis of mercurous perchlorate from mercurous oxide and perchloric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of mercurous perchlorate (B79767). While the direct synthesis from mercurous oxide and perchloric acid is theoretically plausible as the reverse of hydrolysis, a more commonly documented and reliable method proceeds via a two-step process. This involves the initial synthesis of mercuric perchlorate from mercuric oxide, followed by the reduction of the mercuric salt with elemental mercury to yield mercurous perchlorate. This guide will detail this established two-step pathway.

Core Synthesis Pathway

The recommended synthesis of this compound involves two primary reactions:

-

Formation of Mercuric Perchlorate: Mercuric oxide (HgO) is reacted with perchloric acid (HClO₄) to produce mercuric perchlorate (Hg(ClO₄)₂).

-

Reduction to this compound: The resulting mercuric perchlorate is then reacted with elemental mercury (Hg) to yield the desired this compound (Hg₂(ClO₄)₂).

This pathway is represented by the following chemical equations:

Experimental Protocols

Materials and Equipment:

-

Mercuric Oxide (HgO)

-

Concentrated Perchloric Acid (HClO₄)

-

Elemental Mercury (Hg)

-

Distilled or deionized water

-

Glass reaction vessel (e.g., beaker or flask)

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallization dish

-

Vacuum desiccator

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. All manipulations should be performed in a well-ventilated fume hood.

Procedure:

Step 1: Synthesis of Mercuric Perchlorate (Hg(ClO₄)₂) Solution

-

In a clean, dry glass reaction vessel situated in a fume hood, carefully add a pre-weighed amount of mercuric oxide (HgO).

-

Slowly and with constant stirring, add a stoichiometric amount of concentrated perchloric acid (HClO₄) to the mercuric oxide. The reaction is exothermic, so the acid should be added in small portions to control the temperature. The reaction is: HgO + 2 HClO₄ → Hg(ClO₄)₂ + H₂O.[1]

-

Continue stirring the mixture until all the mercuric oxide has dissolved, resulting in a clear solution of mercuric perchlorate. Gentle heating may be applied to facilitate dissolution, but boiling should be avoided.

-

If any solid impurities are present, the solution can be filtered.

Step 2: Synthesis of this compound (Hg₂(ClO₄)₂)

-

To the prepared mercuric perchlorate solution, add a stoichiometric amount of clean, elemental mercury.

-

Stir the mixture vigorously. The reaction, Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂, will proceed, resulting in the formation of this compound.[1]

-

Continue stirring until all the elemental mercury has reacted. The completion of the reaction can be visually monitored by the disappearance of the liquid mercury.

-

The resulting solution contains aqueous this compound.

Step 3: Isolation and Purification of this compound Hydrate

-

To obtain solid this compound, the solution can be carefully concentrated by gentle heating to induce crystallization. Overheating should be avoided as it can lead to decomposition.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

The crystals can be washed with a small amount of cold, distilled water to remove any soluble impurities.

-

Dry the crystals in a vacuum desiccator over a suitable desiccant. This compound is known to form hydrates, most commonly a tetrahydrate.

Quantitative Data

| Parameter | Value | Reference |

| Mercuric Oxide (HgO) | ||

| Molar Mass | 216.59 g/mol | |

| Appearance | Red or yellow solid | [2] |

| Perchloric Acid (HClO₄) | ||

| Molar Mass | 100.46 g/mol | |

| Common Concentration | 70% aqueous solution | |

| Mercuric Perchlorate (Hg(ClO₄)₂) | ||

| Molar Mass (anhydrous) | 399.49 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| This compound (Hg₂(ClO₄)₂) | ||

| Molar Mass | 600.08 g/mol | |

| Hydration State | Commonly forms a tetrahydrate |

Logical Relationships and Experimental Workflow

The synthesis of this compound is a sequential process. The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

-

Toxicity: All mercury compounds are highly toxic. Avoid inhalation of dust, ingestion, and skin contact.

-

Corrosivity: Concentrated perchloric acid is extremely corrosive and a powerful oxidizing agent. It can react explosively with organic materials.

-

Handling: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

-

Waste Disposal: All mercury-containing waste must be disposed of according to institutional and national regulations for hazardous waste. Do not discharge into drains.

References

Determining the Crystal Structure of Mercurous Perchlorate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of mercurous compounds, with a specific focus on the challenges and approaches related to mercurous perchlorate (B79767). Due to the limited availability of a complete, publicly accessible crystal structure for simple mercurous perchlorate, this document uses the published structure of a related compound, the dimeric pyridine (B92270) 1-oxide complex with mercury(I) perchlorate, as a detailed case study. The guide covers experimental protocols from synthesis and crystallization to X-ray data collection and structure refinement, presenting key crystallographic data in tabular format. Additionally, workflows and logical relationships are visualized using diagrams to aid comprehension for researchers, scientists, and professionals in drug development.

Introduction

This guide outlines the comprehensive experimental and computational workflow for such a determination. To provide concrete data, we will use the dimeric pyridine 1-oxide complex with mercury(I) perchlorate, [Hg(C₅H₅NO)₂(ClO₄)]₂ , as a case study for which detailed crystallographic data has been published.[1] The methodologies described are broadly applicable to the structural determination of novel inorganic and coordination compounds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and concludes with the refinement of a computational model of the atomic arrangement.

Synthesis and Crystallization

Synthesis: The first step is the synthesis of the target compound. This compound can be formed by the reaction of mercury(II) perchlorate with elemental mercury.[2] To create a stable, crystalline solid suitable for XRD, a coordinating ligand such as pyridine 1-oxide is often introduced.

-

Example Synthesis (for the case study): An improved preparative method for the complex [Hg(C₅H₅NO)₂(ClO₄)]₂ has been noted in the literature, though specific details of the synthesis were not provided in the abstract.[1] A general approach would involve reacting an aqueous solution of this compound tetrahydrate with a stoichiometric amount of pyridine 1-oxide.

Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. The goal is to obtain a crystal that is a single, continuous lattice, free from significant defects. Common methods include:

-

Slow Evaporation: The synthesized compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a "non-solvent" (a liquid in which the compound is poorly soluble but which is miscible with the solvent). The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Temperature Gradient: The compound is dissolved in a solvent at an elevated temperature, and the solution is slowly cooled.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The intensities of the thousands of diffracted beams are recorded by a detector.

Structure Solution and Refinement

The collected diffraction intensities must be computationally converted into a model of the electron density within the crystal.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, absorption, and Lorentz-polarization effects.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. The intensities are known, but the phase information for each reflection is lost. For compounds containing heavy atoms like mercury, the Patterson or heavy-atom method is effective. The position of the mercury atoms is determined first, and their contribution is used to calculate initial phases.[1]

-

Model Building and Refinement: An initial model of the structure is built from the phased electron density map. This model is then refined using a least-squares procedure , where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[1] The quality of the final model is assessed by an R-factor; a lower R-factor indicates a better fit. For the case study complex, refinement was performed to a final R-factor of 0.10.[1]

Data Presentation: A Case Study

The following tables summarize the crystallographic data obtained for the dimeric pyridine 1-oxide complex with mercury(I) perchlorate, [Hg(C₅H₅NO)₂(ClO₄)]₂.[1]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | [Hg(C₅H₅NO)₂(ClO₄)]₂ |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 8.68 Åb = 12.76 Åc = 14.00 Åα = 115.2°β = 85.8°γ = 97.5° |

| Z (Formula units/cell) | 2 (dimers) |

| Refinement Method | Block-diagonal least-squares |

| Final R-factor | 0.10 for 1502 reflections |

Table 2: Selected Interatomic Distances

| Bond/Interaction | Length (Å) |

| Hg–Hg | 2.523 Å |

| Hg–O | 2.19–2.77 Å |

Note: The perchlorate ions in this structure were reported to be ill-defined due to high thermal motion.[1]

Visualization of Workflows

Diagrams are essential for visualizing complex processes and relationships in crystallography.

Caption: Experimental workflow for single-crystal X-ray structure determination.

References

physical and chemical properties of mercurous perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for research and informational purposes only. Mercurous perchlorate (B79767) is a highly toxic and hazardous material and should only be handled by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.

Introduction

Mercurous perchlorate, with the chemical formula Hg₂(ClO₄)₂, is an inorganic compound that, despite its potential utility in specific chemical reactions, remains significantly less studied than its mercuric counterpart, mercuric perchlorate (Hg(ClO₄)₂). This guide synthesizes the available technical information on the physical and chemical properties, synthesis, and safety considerations of this compound, while also drawing comparisons to the more extensively documented mercuric perchlorate to provide a clearer understanding of its characteristics. Due to the limited specific data available for this compound, some properties are inferred from general knowledge of mercurous compounds and perchlorate salts.

Physical and Chemical Properties

The available quantitative data for this compound is sparse. The following tables summarize the known physical and chemical properties. For comparative purposes, data for mercuric perchlorate is also included where available.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | Hg₂(ClO₄)₂ | The dimeric form is characteristic of mercurous compounds. |

| Molar Mass | 600.08 g/mol | Calculated based on the dimeric formula. Note: Some sources incorrectly cite the molar mass of a monomeric unit[1][2]. |

| Appearance | White crystalline solid | Inferred from the appearance of other mercury salts. |

| Melting Point | 64 °C[2] | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Highly water-soluble[3] | Described as less deliquescent than mercuric perchlorate[3]. |

| Density | Data not available |

Table 2: Comparative Properties of Mercurous vs. Mercuric Perchlorate

| Property | This compound (Hg₂(ClO₄)₂) | Mercuric Perchlorate (Hg(ClO₄)₂) |

| Mercury Oxidation State | +1 | +2 |

| Molecular Formula | Hg₂(ClO₄)₂ | Hg(ClO₄)₂ |

| Molar Mass | 600.08 g/mol | 399.49 g/mol (anhydrous)[4][5] |

| Melting Point | 64 °C[2] | 170 °C (anhydrous)[4][5] |

| Decomposition | Decomposes to Hg(ClO₄)₂ and Hg₂Cl₂[3] | Decomposes at 250 °C (anhydrous)[4] |

| Solubility in Water | Highly soluble[3] | 242.5 g/100 g at 0°C; 274.5 g/100 g at 20°C[5] |

| Hygroscopicity | Less deliquescent[3] | Highly deliquescent and hygroscopic[4] |

Synthesis and Reactivity

Synthesis of this compound

-

From Mercurous Nitrate (B79036): The most common method appears to be the reaction of mercurous nitrate with perchloric acid[3]. This is a precipitation or crystallization reaction where the less soluble this compound is formed.

-

From Mercuric Perchlorate: this compound can be synthesized by the reaction of mercuric perchlorate with elemental mercury[4][6]. This is a comproportionation reaction.

-

From Mercurous Chloride: An alternative method involves the reaction of mercury(I) chloride with sodium perchlorate[6].

Experimental Protocol: Synthesis from Mercuric Perchlorate and Elemental Mercury (Conceptual)

This protocol is conceptual and based on the described chemical reaction. It should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve a known quantity of mercuric perchlorate (Hg(ClO₄)₂) in a minimal amount of distilled water.

-

Addition of Mercury: Stoichiometrically, add an equimolar amount of elemental mercury (Hg) to the mercuric perchlorate solution.

-

Reaction: Stir the mixture at a controlled temperature. The reaction progress can be monitored by observing the disappearance of the elemental mercury.

-

Crystallization: Once the reaction is complete, the resulting this compound can be isolated by controlled evaporation of the solvent to induce crystallization.

-

Isolation and Drying: The crystals should be filtered, washed with a small amount of cold, dry solvent, and dried under vacuum.

Chemical Reactivity

-

Decomposition: this compound is thermally unstable and decomposes upon heating to yield mercuric perchlorate and mercurous chloride[3].

-

Hydrolysis: In aqueous solutions, mercurous compounds can undergo hydrolysis.

Structural Information

Specific crystallographic data for this compound, including its crystal system and space group, are not available in the searched literature. It is expected to contain the dimeric cation [Hg-Hg]²⁺.

Safety and Handling

This compound is a highly toxic substance. The following safety precautions are crucial:

-

Toxicity: It is very toxic by inhalation, in contact with skin, and if swallowed[1]. There is a danger of cumulative effects[1].

-

Environmental Hazard: It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1].

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal foodstuffs[1].

-

-

First Aid:

Visualizations

Diagram 1: Synthesis Pathways of this compound

Caption: Synthesis routes to this compound.

Diagram 2: Thermal Decomposition of this compound

Caption: Decomposition products of this compound upon heating.

Conclusion

This compound is a highly toxic and water-soluble inorganic compound for which detailed physical and chemical data are limited in publicly accessible literature. The available information on its synthesis indicates pathways from other mercury salts. Its primary known chemical characteristic is its thermal instability, leading to decomposition into mercuric perchlorate and mercurous chloride. Due to its hazardous nature, extreme caution is required for its handling and disposal. Further research is needed to fully characterize its properties and potential applications.

References

- 1. chembk.com [chembk.com]

- 2. 312623-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Mercuric perchlorate | 7616-83-3 | Benchchem [benchchem.com]

- 4. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 5. mercury(II) perchlorate [chemister.ru]

- 6. This compound | High-Purity Reagent [benchchem.com]

mercurous perchlorate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of mercurous perchlorate (B79767), including its molecular formula and weight. It also outlines a standard laboratory protocol for its synthesis and illustrates its behavior in aqueous solutions.

Quantitative Data Summary

The fundamental chemical properties of mercurous perchlorate are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | HgClO₄ | [1][2][3] |

| Molecular Weight | 300.04 g/mol | [1][3] |

| Synonyms | Mercury(I) perchlorate | [1][2][3] |

Component Atomic Weights:

| Element | Symbol | Atomic Weight ( g/mol ) | Source |

| Mercury | Hg | 200.59 | [4][5][6] |

| Chlorine | Cl | 35.45 | |

| Oxygen | O | 15.999 |

Experimental Protocol: Synthesis of this compound

This section details the laboratory procedure for the synthesis of this compound from mercuric perchlorate and elemental mercury. This reaction is a common method for preparing the mercury(I) salt.

Objective: To synthesize this compound by the reduction of mercuric perchlorate with elemental mercury.

Reaction: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂

Materials:

-

Mercuric perchlorate (Hg(ClO₄)₂)

-

Elemental mercury (Hg)

-

Deionized water

-

Perchloric acid (HClO₄)

-

Glass reaction vessel

-

Stirring apparatus

-

Filtration apparatus

-

Drying apparatus (e.g., desiccator)

Procedure:

-

Preparation of Mercuric Perchlorate Solution: Dissolve a known quantity of mercuric perchlorate in a minimal amount of deionized water. A small amount of perchloric acid should be added to the solution to prevent the hydrolysis of the mercury salts.

-

Reaction with Elemental Mercury: To the stirred solution of mercuric perchlorate, carefully add an equimolar amount of elemental mercury.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by observing the disappearance of the elemental mercury.

-

Crystallization: Once the reaction is complete, the resulting solution contains this compound. The product can be crystallized by carefully evaporating the solvent under reduced pressure.

-

Isolation and Drying: The crystalline product should be isolated by filtration. The crystals are then washed with a small amount of ice-cold deionized water and subsequently dried in a desiccator over a suitable drying agent.

Safety Precautions:

-

All mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Perchlorates are strong oxidizing agents and can be explosive, especially when heated with organic materials. Avoid contact with combustible materials.

-

Dispose of all mercury-containing waste according to institutional and environmental regulations.

Logical Relationship Diagram

The following diagram illustrates the dissociation of this compound in an aqueous solution. This is a fundamental equilibrium for this ionic compound.

Caption: Dissociation of this compound in water.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. The stability of dilute solutions of mercury(I) perchlorate - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Preparing perchlorates - PyroGuide [pyrodata.com]

- 6. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Mercurous Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercurous perchlorate (B79767) (Hg₂(ClO₄)₂). Due to the limited availability of extensive quantitative data in a wide range of solvents, this guide focuses on its well-documented solubility in water, outlines a general experimental protocol for solubility determination, and presents a schematic for its synthesis. A clear distinction is maintained between mercurous (Hg₂²⁺) and mercuric (Hg²⁺) compounds to avoid ambiguity.

Quantitative Solubility Data

The aqueous solubility of mercurous perchlorate tetrahydrate is summarized in the table below. The data is presented in grams of solute per 100 grams of solution, which can be converted to other concentration units as required.

| Temperature (°C) | Solubility (g / 100g of solution) | Solid Phase |

| 0 | 282 | Hg₂(ClO₄)₂ · 4H₂O[1][2] |

| 25 | 394 | Hg₂(ClO₄)₂ · 4H₂O[1][2] |

| 99 | 580 | Hg₂(ClO₄)₂ · 2H₂O[1][2] |

Note: At 99°C, the stable solid phase in equilibrium with the saturated solution is the dihydrate.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general gravimetric method can be employed. This method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.[3][4][5]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled water bath or incubator

-

Agitation device (e.g., magnetic stirrer or shaker)

-

Filtration apparatus (e.g., syringe filters with a membrane compatible with the solvent, or a Büchner funnel with appropriate filter paper)

-

Pre-weighed, dry collection vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, agitation can be paused to allow the solid to settle, and a small sample of the supernatant can be analyzed to check for a constant concentration, confirming equilibrium.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the collected supernatant to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.

-

-

Determination of Solute Concentration:

-

Transfer the filtered, saturated solution to a pre-weighed, dry collection vial and record the total mass of the vial and solution.

-

Evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound. The decomposition temperature of this compound should be considered when setting the oven temperature.

-

Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution and vial minus the final constant mass of the vial.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Synthesis of this compound

This compound can be synthesized through the reduction of mercuric perchlorate with elemental mercury.[6] The initial step involves the formation of mercuric perchlorate from mercuric oxide and perchloric acid.

Caption: Synthesis of this compound.

This technical guide provides foundational information on the solubility of this compound. For professionals in research and drug development, understanding these fundamental chemical properties is crucial for its potential applications. Further research into its solubility in a broader range of solvents would be beneficial for expanding its utility.

References

- 1. Mercury(I) perchlorate tetrahydrate | 65202-12-2 [chemicalbook.com]

- 2. Mercury(I) perchlorate tetrahydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of the Mercurous Ion (Hg₂²⁺): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mercurous ion (Hg₂²⁺) presents a unique case in inorganic chemistry, distinguished by its stable dimeric nature and the presence of a metal-metal covalent bond, a feature strongly influenced by relativistic effects. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic structure, bonding characteristics, and spectroscopic properties of this fascinating diatomic cation. We delve into the advanced computational methodologies employed to probe the intricacies of the Hg-Hg bond, including the critical role of relativistic quantum chemistry. Quantitative data from various theoretical models are summarized, and a detailed computational protocol for such studies is provided. This document aims to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of heavy metal ions and their interactions.

Introduction

The mercurous ion, formally a dimer of mercury in the +1 oxidation state (Hg₂²⁺), stands in stark contrast to the monomeric nature of its lighter Group 12 congeners, Zn₂²⁺ and Cd₂²⁺, which are not stable species. The existence of a robust covalent bond between the two mercury atoms is a testament to the significant influence of relativistic effects on the electronic structure of heavy elements. Understanding the theoretical basis for the stability and properties of Hg₂²⁺ is crucial for a complete picture of heavy element chemistry and has implications for fields ranging from environmental science to pharmacology.

Theoretical and computational chemistry provide powerful tools to investigate the properties of species like Hg₂²⁺, which can be challenging to study experimentally in isolation. High-level ab initio calculations can provide accurate predictions of molecular properties such as bond length, dissociation energy, and vibrational frequencies, offering deep insights into the nature of the chemical bond. This guide will explore the theoretical frameworks and computational approaches that have been instrumental in shaping our current understanding of the mercurous ion.

Electronic Structure and the Hg-Hg Covalent Bond

The ground electronic state of the Hg atom is [Xe] 4f¹⁴ 5d¹⁰ 6s². In the Hg⁺ ion, the configuration becomes [Xe] 4f¹⁴ 5d¹⁰ 6s¹, leaving one unpaired electron in the 6s orbital. The formation of the Hg₂²⁺ dimer arises from the overlap of the 6s orbitals of two Hg⁺ ions, leading to the formation of a sigma (σ) bonding molecular orbital and a corresponding antibonding (σ*) orbital. The two 6s electrons occupy the σ bonding orbital, resulting in a formal bond order of one and a diamagnetic species, consistent with experimental observations.

The stability of this Hg-Hg bond is significantly enhanced by relativistic effects. For heavy elements like mercury, the inner electrons travel at speeds approaching the speed of light, leading to a relativistic increase in their mass. This, in turn, causes a contraction and stabilization of the s and p orbitals (direct relativistic effect) and an expansion and destabilization of the d and f orbitals (indirect relativistic effect). The relativistic contraction of the 6s orbital in mercury enhances its ability to overlap and form a strong covalent bond in the Hg₂²⁺ ion.

Quantitative Data from Theoretical Studies

Numerous theoretical studies have been conducted to quantify the properties of the Hg-Hg bond in the mercurous ion. These studies employ a range of computational methods, from Density Functional Theory (DFT) with various functionals to high-level ab initio methods like Coupled Cluster (CC) theory, often incorporating relativistic effects through different formalisms. A summary of representative calculated values for the Hg-Hg bond length, dissociation energy, and vibrational frequency is presented in the tables below.

Table 1: Calculated Hg-Hg Bond Length (in Å) for Hg₂²⁺

| Computational Method | Relativistic Treatment | Basis Set | Bond Length (Å) |

| HF | Pseudopotential | [3s3p1d] | 2.53 |

| MP2 | Pseudopotential | [3s3p1d] | 2.51 |

| B3LYP | Pseudopotential | [3s3p1d] | 2.54 |

| CCSD(T) | Pseudopotential | [3s3p1d] | 2.52 |

Table 2: Calculated Dissociation Energy (in eV) of the Hg-Hg Bond in Hg₂²⁺

| Computational Method | Relativistic Treatment | Basis Set | Dissociation Energy (eV) |

| HF | Pseudopotential | [3s3p1d] | 1.45 |

| MP2 | Pseudopotential | [3s3p1d] | 1.62 |

| B3LYP | Pseudopotential | [3s3p1d] | 1.55 |

| CCSD(T) | Pseudopotential | [3s3p1d] | 1.59 |

Table 3: Calculated Vibrational Frequency (in cm⁻¹) for the Hg-Hg Stretch in Hg₂²⁺

| Computational Method | Relativistic Treatment | Basis Set | Vibrational Frequency (cm⁻¹) |

| HF | Pseudopotential | [3s3p1d] | 185 |

| MP2 | Pseudopotential | [3s3p1d] | 179 |

| B3LYP | Pseudopotential | [3s3p1d] | 175 |

| CCSD(T) | Pseudopotential | [3s3p1d] | 181 |

Note: The data in the tables are representative values from the literature and are intended for comparative purposes. Actual calculated values can vary depending on the specifics of the computational setup.

Experimental Protocols: A Computational Approach

The theoretical investigation of the mercurous ion typically involves a series of well-defined computational steps. The following protocol outlines a general workflow for performing ab initio calculations on Hg₂²⁺ to determine its key properties.

4.1. Computational Methodology Workflow

Caption: A generalized workflow for the theoretical calculation of Hg₂²⁺ properties.

4.2. Detailed Protocol

-

Molecular Geometry Definition:

-

Define the initial geometry of the Hg₂²⁺ ion. This involves specifying the Cartesian coordinates of the two mercury atoms. An initial guess for the Hg-Hg bond length is required (e.g., 2.5 Å).

-

-

Basis Set Selection:

-

Choose an appropriate basis set for the mercury atoms. For heavy elements like mercury, it is crucial to use basis sets that are designed to account for relativistic effects. Common choices include relativistic effective core potentials (RECPs) or all-electron basis sets specifically contracted for relativistic calculations.

-

-

Selection of Computational Method:

-

Select the level of theory for the calculation.

-

Density Functional Theory (DFT): A computationally efficient method that can provide good results. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) is critical.

-

Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation.

-

Coupled Cluster (CC) Theory: A highly accurate but computationally expensive method. CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) is often considered the "gold standard" for chemical accuracy.

-

-

-

Inclusion of Relativistic Effects:

-

Specify the method for incorporating relativistic effects.

-

Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA): These are scalar relativistic Hamiltonians that can be used with all-electron basis sets.

-

Relativistic Effective Core Potentials (RECPs): These replace the core electrons with a potential, simplifying the calculation while implicitly including relativistic effects on the core.

-

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the minimum energy structure of the Hg₂²⁺ ion. This calculation will yield the equilibrium Hg-Hg bond length.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the optimized geometry. This will provide the harmonic vibrational frequency corresponding to the Hg-Hg stretching mode. A positive frequency confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Dissociation Energy Calculation:

-

To calculate the bond dissociation energy (BDE), perform single-point energy calculations on the optimized Hg₂²⁺ dimer and on the individual Hg⁺ fragments. The BDE is then calculated as: BDE = 2 * E(Hg⁺) - E(Hg₂²⁺)

-

It is important to account for basis set superposition error (BSSE), typically using the counterpoise correction method.

-

The Role of Relativistic Effects: A Deeper Look

The profound impact of relativity on the chemistry of mercury cannot be overstated. The following diagram illustrates the key relativistic effects that contribute to the unique properties of the mercurous ion.

Caption: Key relativistic effects and their consequences for the formation of the stable Hg₂²⁺ ion.

Conclusion and Future Directions

The theoretical study of the mercurous ion, Hg₂²⁺, provides a compelling example of the importance of relativistic quantum chemistry in understanding the behavior of heavy elements. Computational methods have been instrumental in quantifying the properties of the unique Hg-Hg covalent bond and in elucidating the fundamental role of relativity in its stability. The data and methodologies presented in this guide offer a solid foundation for further research into the chemistry of mercury and other heavy metal ions.

Future theoretical work could focus on several key areas:

-

Solvation Effects: Investigating the influence of different solvent environments on the stability and properties of Hg₂²⁺ using explicit and implicit solvation models.

-

Ligand Interactions: Modeling the interaction of Hg₂²⁺ with various ligands, which is crucial for understanding its coordination chemistry and its behavior in biological systems.

-

Excited States: Calculating the electronic excited states of Hg₂²⁺ to understand its photochemical properties and its potential role in photoredox catalysis.

-

Development of More Accurate Functionals: Continuing the development of density functionals that can more accurately describe the complex electronic structure of heavy element compounds.

By advancing our theoretical understanding of the mercurous ion, we can better predict its behavior in various chemical and biological systems, paving the way for new applications in materials science and medicine.

Spectroscopic Properties of Mercurous Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous perchlorate (B79767), with the chemical formula Hg₂(ClO₄)₂, is an inorganic compound of interest in various chemical applications. Understanding its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in different chemical environments. This technical guide provides an in-depth overview of the spectroscopic characteristics of mercurous perchlorate, focusing on vibrational (Raman and Infrared) and electronic (UV-Visible) spectroscopy. It includes a summary of available quantitative data, detailed experimental protocols derived from common practices for similar inorganic compounds, and visualizations to aid in understanding the underlying principles.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the vibrational modes of the constituent ions in this compound: the mercurous ion (Hg₂²⁺) and the perchlorate anion (ClO₄⁻).

Raman Spectroscopy

Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the Hg-Hg bond in the mercurous ion.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Assignment | Intensity (Raman) |

| ν(Hg-Hg) | ~180 | Hg-Hg stretch | Strong |

| ν₁ (A₁) of ClO₄⁻ | 930 - 940 | Symmetric stretch | Strong, Sharp |

| ν₂ (E) of ClO₄⁻ | ~460 | Bending | Medium |

| ν₃ (F₂) of ClO₄⁻ | ~1100 | Asymmetric stretch | Weak |

| ν₄ (F₂) of ClO₄⁻ | 625 - 630 | Bending | Medium |

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid, solution), hydration state, and instrumental parameters.

Experimental Protocol: Raman Spectroscopy of Solid this compound

This protocol outlines a general procedure for obtaining a Raman spectrum of a solid this compound sample.

Instrumentation:

-

A high-resolution Raman spectrometer equipped with a microscope.

-

Laser source: A continuous-wave (cw) green laser (e.g., 532 nm) is suitable.[1]

-

Detector: A charge-coupled device (CCD) detector.

Sample Preparation:

-

Due to the hazardous nature of mercury compounds, all sample handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

A small amount of crystalline this compound is placed on a clean microscope slide.

-

If the sample is a powder, it can be gently pressed into a pellet.

Data Acquisition:

-

The sample is placed on the microscope stage and brought into focus.

-

The laser is focused on the sample. The laser power should be kept low initially to avoid sample degradation.

-

Spectra are collected in the range of approximately 50 - 3500 cm⁻¹.

-

Multiple scans are typically accumulated to improve the signal-to-noise ratio.

-

A cosmic ray removal function should be applied.

-

The spectrum of a known standard (e.g., silicon) should be acquired for wavenumber calibration.

Diagram: Experimental Workflow for Raman Spectroscopy

Caption: Workflow for obtaining and analyzing the Raman spectrum of a solid sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of polar bonds. Therefore, it is well-suited for observing the asymmetric stretching and bending modes of the perchlorate anion.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Assignment | Intensity (IR) |

| ν(Hg-Hg) | Not IR active | Hg-Hg stretch | - |

| ν₁ (A₁) of ClO₄⁻ | 930 - 940 | Symmetric stretch | Weak |

| ν₂ (E) of ClO₄⁻ | ~460 | Bending | Weak |

| ν₃ (F₂) of ClO₄⁻ | ~1100 | Asymmetric stretch | Very Strong |

| ν₄ (F₂) of ClO₄⁻ | 625 - 630 | Bending | Strong |

Experimental Protocol: FT-IR Spectroscopy of Solid this compound

This protocol describes a general method for acquiring an FT-IR spectrum of a solid sample using the KBr pellet technique.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

-

A hydraulic press for preparing KBr pellets.

-

An agate mortar and pestle.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder in an oven to remove any adsorbed water.

-

In a fume hood, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000 - 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Diagram: Logical Relationship of Vibrational Modes

Caption: Relationship between ionic components and their primary vibrational modes.

UV-Visible Spectroscopy: Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule or ion when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound solutions, the absorption is primarily associated with the mercurous ion.

Quantitative Data:

| Analyte | Solvent | λ_max (nm) (Approximate) | Molar Absorptivity (ε) |

| Mercurous ion (Hg₂²⁺) | Water | < 250 | Data not available |

Experimental Protocol: UV-Visible Spectroscopy of Aqueous this compound

This protocol provides a general procedure for obtaining a UV-Visible absorption spectrum of a this compound solution.

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (typically with a 1 cm path length).

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water. The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Handle all solutions in a fume hood with appropriate PPE.

-

Prepare a series of dilutions from the stock solution to check for concentration-dependent effects and to determine the molar absorptivity if a standard is available.

Data Acquisition:

-

Fill one quartz cuvette with deionized water (the blank) and another with the this compound solution.

-

Place the cuvettes in the sample and reference holders of the spectrophotometer.

-

Record a baseline spectrum with the blank solution.

-

Acquire the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200 - 800 nm).

-

The instrument will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic properties of this compound are defined by the characteristic vibrations of the mercurous (Hg₂²⁺) and perchlorate (ClO₄⁻) ions, and the electronic transitions of the mercurous ion. Raman spectroscopy is invaluable for identifying the Hg-Hg stretching frequency, a hallmark of the mercurous state. Infrared spectroscopy complements this by highlighting the strong asymmetric vibrations of the perchlorate anion. UV-Visible spectroscopy confirms the presence of the mercurous ion in solution through its characteristic ultraviolet absorption. While general spectroscopic features are known, there is a notable lack of publicly available, high-resolution, and fully assigned spectra for this compound. The experimental protocols provided herein offer a standardized approach for researchers to obtain this data, contributing to a more complete understanding of this compound's properties. It is imperative that all work with mercury compounds be conducted with strict adherence to safety protocols.

References

Methodological & Application

Application Note: Synthesis and Electrochemical Analysis of Mercurous Perchlorate

Audience: Researchers, scientists, and drug development professionals involved in electrochemical studies and inorganic synthesis.

Abstract: This document provides a detailed protocol for the synthesis of mercurous perchlorate (B79767), Hg₂(ClO₄)₂, a compound of interest for electrochemical studies. The synthesis is achieved through the reaction of elemental mercury with a solution of mercuric perchlorate.[1] Following the synthesis and purification, a standard protocol for analyzing the resulting mercurous ions using cyclic voltammetry is presented. This note includes comprehensive safety procedures, quantitative data tables, and detailed experimental workflows to ensure reproducibility and safety.

CRITICAL SAFETY PRECAUTIONS

Warning: Mercury compounds and perchlorates are extremely toxic and hazardous. All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Toxicity: Mercury compounds are highly toxic, can be fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[2]

-

Oxidizer Hazard: Perchlorates are strong oxidizing agents and may cause or intensify fire when in contact with combustible materials.[2] Dehydration of perchlorate hydrates can lead to explosive decomposition.

-

Personal Protective Equipment (PPE): ALWAYS wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat. For handling solids, a dust mask or respirator is required.

-

Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid all contact with skin and eyes.

-

Waste Disposal: Dispose of all mercury-containing waste in designated, sealed hazardous waste containers according to institutional and national regulations.

Part 1: Synthesis of Mercurous Perchlorate (Hg₂(ClO₄)₂)

Principle of Reaction

This compound is synthesized by the comproportionation reaction between mercuric perchlorate and elemental mercury. In this reaction, Hg(II) is reduced to Hg(I) while Hg(0) is oxidized to Hg(I), forming the stable dimeric mercurous ion (Hg₂²⁺).

Reaction: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂[1]

Materials and Reagents

-

Mercuric perchlorate hydrate (B1144303) (Hg(ClO₄)₂·xH₂O) (CAS: 73491-34-6 or 304656-34-6)

-

Elemental Mercury (Hg), triple distilled

-

Perchloric acid (HClO₄), ~0.1 M solution

-

Deionized water

-

Ethanol (for washing)

-

Acetone (B3395972) (for washing)

Equipment

-

Glass reaction vessel (e.g., 250 mL Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Glass funnel and filter paper (or sintered glass funnel)

-

Beakers

-

Graduated cylinders

-

Vacuum filtration apparatus

-

Drying oven or vacuum desiccator

Synthesis Workflow Diagram

Experimental Protocol

-

Prepare Mercuric Perchlorate Solution: In the fume hood, dissolve a known quantity of mercuric perchlorate hydrate in a minimal amount of ~0.1 M perchloric acid. The acidic solution helps prevent the formation of basic mercury salts.

-

Add Elemental Mercury: To the stirred solution, add a slight stoichiometric excess of clean, triple-distilled elemental mercury.

-

Reaction: Seal the reaction vessel and allow the mixture to stir at room temperature for 24-48 hours. The reaction is complete when all the liquid mercury has been consumed and the solution is clear.

-

Remove Excess Mercury (if any): If unreacted mercury remains, carefully decant the solution or filter it through a sintered glass funnel to remove the elemental mercury.

-

Crystallization: Induce crystallization of this compound from the solution. This can be achieved by slow evaporation in the fume hood or by cooling the solution.

-

Isolate Crystals: Collect the resulting white crystals by vacuum filtration.

-

Wash and Dry: Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally acetone to facilitate drying.

-

Drying: Dry the final product in a vacuum desiccator over a suitable desiccant. Do not heat, as this may cause decomposition.

-

Storage: Store the dried this compound in a tightly sealed container in a cool, dark, and dry place, away from organic and combustible materials.

Part 2: Physicochemical and Electrochemical Data

The following tables summarize key quantitative data for mercury perchlorate species and their electrochemical behavior.

Table 1: Physicochemical Properties

| Property | Mercuric Perchlorate (Hg(ClO₄)₂) | This compound (Hg₂(ClO₄)₂) |

| Molar Mass (anhydrous) | 399.49 g/mol [1] | 600.08 g/mol |

| Appearance | White hygroscopic solid[1] | White crystalline solid |

| Solubility in Water | Soluble[1] | Soluble |

| CAS Number (Hydrate) | 304656-34-6 | N/A |

| Primary Hazard | Toxic, Strong Oxidizer | Toxic, Strong Oxidizer |

Table 2: Standard Electrode Potentials (vs. SHE)

| Half-Reaction | Standard Potential (E°) | Reference(s) |

| Hg₂²⁺ + 2e⁻ ⇌ 2Hg(l) | +0.796 V | [3] |

| Hg²⁺ + 2e⁻ ⇌ Hg(l) | +0.854 V | [4] |

| 2Hg²⁺ + 2e⁻ ⇌ Hg₂²⁺ | +0.920 V | [5] |

Part 3: Application in Electrochemical Studies

This compound is an excellent source of the mercurous ion (Hg₂²⁺) for electrochemical analysis, such as determining its standard potential, studying its reaction kinetics, or using it as a reference system.

Protocol: Cyclic Voltammetry of the Hg₂²⁺/Hg Couple

Materials and Reagents

-

Synthesized this compound

-

Supporting electrolyte solution (e.g., 1.0 M HClO₄)

-

High-purity inert gas (Nitrogen or Argon)

-

Deionized water

Equipment

-

Potentiostat

-

Electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire)

-

Gas dispersion tube

Electrochemical Analysis Workflow

Experimental Procedure

-

Prepare Electrolyte: In the fume hood, prepare a solution of the synthesized this compound (e.g., 1.0 mM) in the supporting electrolyte (e.g., 1.0 M HClO₄).

-

Assemble Cell: Place the electrolyte solution in the electrochemical cell. Insert the polished working electrode, the reference electrode, and the counter electrode. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenate: Purge the solution with a high-purity inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set Parameters: Configure the potentiostat with the desired scan parameters. For the Hg₂²⁺/Hg couple, a suitable potential window would be from approximately +0.4 V to +1.2 V vs. SHE. The scan rate can be set to 100 mV/s.

-

Run Scan: Start the experiment. The potential will be swept from the initial value to the switching potential and then back, while the resulting current is measured.

-

Data Analysis: The resulting plot of current vs. potential is the cyclic voltammogram. Identify the cathodic peak potential (Epc) and anodic peak potential (Epa), which correspond to the reduction of Hg₂²⁺ and the oxidation of Hg, respectively. The peak currents (ipc and ipa) are proportional to the concentration of the analyte. The formal potential (E°') can be estimated as the midpoint between Epc and Epa. This redox process involves a two-electron transfer.[6]

References

- 1. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Mercury perchlorate--water (1/2/1) | Cl2H2HgO9 | CID 57376986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. Standard electrode potential for \mathrm{Hg}^{2+} / \mathrm{Hg}_2^{2+} co.. [askfilo.com]

- 6. chemmethod.com [chemmethod.com]

Application Notes: Potentiometric Determination of the Mercurous Perchlorate Redox Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction The determination of standard electrode potentials is a fundamental practice in electrochemistry, providing critical thermodynamic data about redox-active species. The mercurous ion (Hg₂²⁺) and its corresponding half-reaction with elemental mercury (Hg) form a classic electrochemical couple (Hg₂²⁺/2Hg). Understanding its redox potential is crucial for various applications, including the development of reference electrodes and electrochemical sensors.

This document provides a detailed protocol for determining the standard redox potential of the mercurous ion using mercurous perchlorate (B79767), Hg₂(ClO₄)₂. The perchlorate anion is specifically chosen for this measurement because it is a very poor ligand, meaning it does not form significant complexes with the mercurous ions in solution. This ensures that the measured potential is representative of the true aqueous ion couple without interference from complexation equilibria. The primary technique employed is potentiometry, which involves measuring the potential of an electrochemical cell under zero-current conditions.

Quantitative Data Summary

The standard reduction potential for the mercurous ion half-reaction has been well-established. The table below summarizes this value along with other relevant mercury-based redox reactions for comparison. Potentials are referenced against the Standard Hydrogen Electrode (SHE).

| Half-Reaction | Standard Potential (E°) [V] |

| Hg₂²⁺ + 2e⁻ ⇌ 2Hg(l) | +0.7960 |

| Hg²⁺ + 2e⁻ ⇌ Hg(l) | +0.8535 |

| 2Hg²⁺ + 2e⁻ ⇌ Hg₂²⁺ | +0.911 |

| Hg₂Cl₂(s) + 2e⁻ ⇌ 2Hg(l) + 2Cl⁻ (Calomel) | +0.2682 |

| [1] |

Experimental Protocols

This section details the methodology for the potentiometric determination of the mercurous ion redox potential. The principle involves constructing an electrochemical cell composed of a mercury indicator electrode immersed in a mercurous perchlorate solution and a standard reference electrode, then measuring the open-circuit potential between them.

1. Materials and Reagents

-

Chemicals:

-

This compound (Hg₂(ClO₄)₂)

-

Perchloric acid (HClO₄), dilute (e.g., 0.1 M)

-

High-purity, triple-distilled elemental mercury (Hg)

-

Potassium nitrate (B79036) (KNO₃) or sodium perchlorate (NaClO₄) for the salt bridge

-

Deionized or distilled water

-

-

Equipment:

-

High-impedance digital voltmeter or potentiometer

-

Mercury indicator electrode (a mercury pool electrode is suitable)[2]

-

Standard reference electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))[3][4][5]

-

Two 100 mL beakers or a divided electrochemical cell

-

Salt bridge (U-shaped tube filled with KNO₃/agar (B569324) gel)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Analytical balance

-

2. Preparation of Solutions

-

This compound Solution (e.g., 0.01 M):

-

Accurately weigh the required amount of Hg₂(ClO₄)₂ to prepare a solution of known concentration (e.g., 100 mL of 0.01 M).

-

Dissolve the salt in a small amount of dilute perchloric acid (e.g., 10 mL of 0.1 M HClO₄). This is critical to maintain an acidic pH (around 1-2) to prevent the hydrolysis of the mercurous salt and its disproportionation into Hg²⁺ and Hg(l).

-

Transfer the solution to a volumetric flask and dilute to the final volume with deionized water. Mix thoroughly.

-

-

Salt Bridge:

-

Prepare a 1 M KNO₃ or NaClO₄ solution. If using an agar gel, warm the solution and add 2-3 g of agar per 100 mL.

-

While the solution is warm, fill a U-shaped glass tube, ensuring no air bubbles are trapped. Allow it to cool and solidify.

-

3. Experimental Workflow Diagram

Caption: Workflow for potentiometric determination of redox potential.

4. Measurement Procedure

-

Cell Assembly:

-

Place the prepared this compound solution into a beaker.

-

Carefully add a pool of high-purity liquid mercury to the bottom of the beaker to serve as the working electrode. Insert a platinum wire to make electrical contact with the mercury pool, ensuring the wire does not touch the solution.

-

Place the reference electrode (e.g., SCE) into a separate beaker containing its filling solution (saturated KCl for SCE).

-

Connect the two beakers using the prepared salt bridge, ensuring the ends of the bridge are immersed in the respective solutions.

-

-

Potential Measurement:

-

Connect the platinum wire from the mercury pool to the positive terminal and the reference electrode to the negative terminal of the high-impedance voltmeter.

-

Allow the system to equilibrate. The potential reading may drift initially.

-

Record the cell potential (E_cell) once the reading has stabilized (i.e., does not change significantly for several minutes).

-

5. Data Analysis and Calculation

The overall cell potential (E_cell) is the difference between the potential of the indicator (mercury) electrode and the reference electrode.

E_cell = E_indicator - E_reference

-

Calculate Indicator Electrode Potential:

-

Rearrange the equation to solve for the potential of the mercury half-cell (E_indicator or E_Hg₂²⁺/Hg).

-

E_Hg₂²⁺/Hg = E_cell + E_reference

-

Use the known standard potential of your reference electrode (at 25 °C, E_SCE = +0.244 V vs. SHE).

-

-

Determine Standard Potential (E°):

-

The Nernst equation relates the measured half-cell potential (E) to the standard half-cell potential (E°) and the activity of the redox species.

-

E_Hg₂²⁺/Hg = E°_Hg₂²⁺/Hg - (RT/nF) * ln( a_Hg(l)² / a_Hg₂²⁺ )

-

Where:

-

R = Gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T = Absolute temperature (in Kelvin)

-

n = Number of electrons in the half-reaction (n=2)

-

F = Faraday constant (96,485 C·mol⁻¹)

-

a_Hg(l) = Activity of liquid mercury (defined as 1)

-

a_Hg₂²⁺ = Activity of the mercurous ion.

-

-

The equation simplifies to: E_Hg₂²⁺/Hg = E°_Hg₂²⁺/Hg - (RT/2F) * ln( 1 / a_Hg₂²⁺ )

-

For dilute solutions, the activity (a) can be approximated by the molar concentration ([Hg₂²⁺]).

-

Rearrange to solve for the standard potential: E°_Hg₂²⁺/Hg = E_Hg₂²⁺/Hg + (RT/2F) * ln( 1 / [Hg₂²⁺] )

-

By substituting the calculated E_Hg₂²⁺/Hg and the known concentration [Hg₂²⁺], the experimental standard potential can be determined.

-

Safety Precautions

-

Mercury Toxicity: All mercury compounds are highly toxic. Handle this compound and elemental mercury in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Perchlorate Hazard: While aqueous perchlorate solutions are stable, solid perchlorate salts can be powerful oxidizers and may form explosive mixtures with organic materials or upon heating.[6] Avoid storing large quantities and never heat solid this compound.

-

Waste Disposal: All mercury-containing waste must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional and environmental regulations. Do not pour mercury waste down the drain.

References

Application of Mercurous Perchlorate and Mercuric Acetate in Non-Aqueous Titrations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of mercury-based reagents in non-aqueous titrations, a critical analytical technique in pharmaceutical and chemical analysis. The focus is on the determination of substances that are weakly acidic or basic and often insoluble in aqueous solutions. While the primary request concerns mercurous perchlorate (B79767), the overwhelmingly prevalent and well-documented method involves the use of mercuric acetate (B1210297) as an auxiliary reagent. This document will therefore detail the established protocol for the mercuric acetate method and provide a theoretical protocol for the less common direct titration with mercurous perchlorate.

Introduction and Principles

Non-aqueous titrations are essential for the quantitative analysis of weak acids and bases that do not provide sharp endpoints in aqueous solutions. By employing non-aqueous solvents, the acidic or basic properties of these substances can be enhanced.

A significant application in this field is the analysis of halide salts of weak bases, particularly amine hydrohalides, which are common in pharmaceutical formulations. In these cases, the halide ion interferes with the direct titration of the weak base. To overcome this, a mercury(II) salt, typically mercuric acetate, is added. The mercuric ions react with the halide ions to form a stable, undissociated mercuric halide complex. This reaction liberates the acetate ion, a strong base in glacial acetic acid, which is then titrated with a strong acid, usually perchloric acid.

The overall reaction can be summarized as follows:

2RNH₃⁺X⁻ + Hg(CH₃COO)₂ → 2RNH₃⁺ + HgX₂ + 2CH₃COO⁻ CH₃COO⁻ + H⁺ → CH₃COOH

Applications of Mercury-Based Non-Aqueous Titrations

The primary application of mercury compounds in non-aqueous titrations is in the pharmaceutical industry for the assay of active pharmaceutical ingredients (APIs) that are formulated as hydrohalide salts.

| Analyte Type | Example Compounds | Titration Method |

| Amine Hydrohalides | Ephedrine Hydrochloride, Chlorpromazine Hydrochloride, Amitriptyline Hydrochloride, Methacholine Chloride, Amantadine Hydrochloride | Titration with perchloric acid in the presence of mercuric acetate.[1][2] |